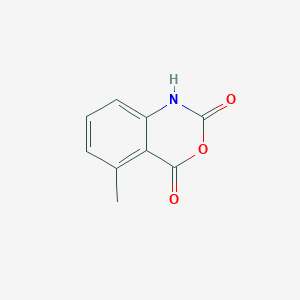

5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-1H-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-5-3-2-4-6-7(5)8(11)13-9(12)10-6/h2-4H,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBDXWPWJNDBOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=O)OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20877-81-0 | |

| Record name | 5-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione synthesis pathway

An In-Depth Technical Guide to the Synthesis of 5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione

Abstract

This compound, commonly known as 5-methylisatoic anhydride, is a pivotal heterocyclic intermediate in the synthesis of a wide array of fine chemicals. Its structural motif is a cornerstone in the development of pharmaceuticals, agrochemicals, dyes, and pigments.[1][2] This guide provides an in-depth exploration of the predominant synthetic pathway for 5-methylisatoic anhydride, beginning with 2-amino-5-methylbenzoic acid. We will dissect the reaction mechanism, provide a detailed experimental protocol, and discuss the critical scientific reasoning that underpins the methodological choices. Furthermore, this document will explore viable alternative synthetic routes, offering a comparative analysis to inform procedural selection in research and development settings.

Introduction: The Significance of 5-Methylisatoic Anhydride

Isatoic anhydrides are versatile precursors due to the presence of two reactive electrophilic carbonyl sites and a nucleophilic nitrogen atom (upon N-H deprotonation). This unique electronic arrangement allows for controlled ring-opening reactions with a variety of nucleophiles, making them invaluable building blocks in synthetic chemistry.[1] Specifically, the 5-methyl derivative is a key starting material for creating molecules with tailored biological activities and material properties. Its applications range from the synthesis of anti-inflammatory agents and quinazolinone alkaloids to the development of specialized polymers and ultraviolet absorbers.[2][3][4] Understanding the nuances of its synthesis is therefore critical for professionals engaged in drug discovery and materials science.

Primary Synthesis Pathway: Phosgene-Mediated Cyclization of 2-Amino-5-methylbenzoic Acid

The most established and widely utilized method for synthesizing 5-methylisatoic anhydride is the intramolecular cyclization of 2-amino-5-methylbenzoic acid (also known as 5-methylanthranilic acid). This transformation is achieved by reacting the bifunctional starting material with phosgene or a safer phosgene equivalent.[1][5]

Mechanistic Underpinnings and Reagent Selection

The core of this synthesis is the formation of a cyclic anhydride from an ortho-amino-substituted benzoic acid. The reaction proceeds via a two-step sequence: acylation of the amino group followed by an intramolecular nucleophilic attack from the carboxylic acid.

-

The Role of the Carbonylating Agent: The choice of the carbonylating agent is the most critical decision in this synthesis, directly impacting safety, scalability, and reaction efficiency.

-

Phosgene (COCl₂): While historically used, phosgene is an extremely toxic and corrosive gas, making its use prohibitive in all but specialized industrial settings with sealed systems.[5][6]

-

Phosgene Equivalents: To circumvent the hazards of phosgene, solid and liquid phosgene surrogates are now the standard in laboratory and industrial synthesis.

-

Diphosgene (Trichloromethyl chloroformate): A volatile liquid that is less hazardous than phosgene but still requires careful handling.

-

Triphosgene (Bis(trichloromethyl) carbonate): A stable, crystalline solid that is the preferred reagent for modern synthesis.[5] It is significantly safer to handle and store, and it dissociates in situ to generate the required phosgene in a controlled manner, minimizing exposure risk. One mole of triphosgene is equivalent to three moles of phosgene.

-

-

The reaction mechanism using triphosgene involves the initial nucleophilic attack of the primary amine of 2-amino-5-methylbenzoic acid onto a carbonyl carbon of the phosgene generated in situ. This forms an unstable N-carbonyl chloride intermediate. The proximate carboxylic acid group then performs a rapid intramolecular nucleophilic attack on this newly formed acyl chloride, leading to ring closure and the elimination of hydrogen chloride (HCl) to yield the stable 5-methylisatoic anhydride product. The use of an aprotic solvent is imperative to prevent the hydrolysis of both the phosgene equivalent and the final anhydride product.[7]

Visualization of the Primary Synthesis Pathway

Caption: Primary synthesis route via phosgene-mediated cyclization.

Detailed Experimental Protocol

This protocol describes a representative laboratory-scale synthesis using triphosgene.

Materials and Equipment:

-

Triphosgene (0.4 eq, provides a slight excess of phosgene)

-

Anhydrous Tetrahydrofuran (THF) or Dioxane

-

Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet

-

Ice bath

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a flame-dried three-neck flask under a nitrogen atmosphere, dissolve 2-amino-5-methylbenzoic acid in anhydrous THF (approx. 0.5 M concentration). Begin stirring and cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Separately, dissolve triphosgene in a minimal amount of anhydrous THF. Transfer this solution to the dropping funnel. Add the triphosgene solution dropwise to the stirred solution of the amino acid over 30-60 minutes.

-

Scientist's Insight: Slow, controlled addition is crucial. A rapid addition can lead to an uncontrolled exotherm and the formation of undesired urea byproducts from the intermolecular reaction of two amino acid molecules with one phosgene molecule.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, reduce the solvent volume by approximately half using a rotary evaporator. The product often precipitates from the concentrated solution.

-

Purification: Collect the crude solid by vacuum filtration. Wash the solid with a small amount of cold solvent (e.g., hexane or diethyl ether) to remove soluble impurities. For higher purity, recrystallize the solid from a suitable solvent system, such as ethyl acetate/hexane.

-

Drying and Characterization: Dry the purified white to off-white crystalline product under vacuum. Characterize the final product by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Alternative Synthesis Pathway: Oxidation of 5-Methylisatin

An important alternative strategy that avoids the use of phosgene derivatives is the oxidation of a corresponding isatin precursor. This method aligns with the principles of green chemistry by utilizing safer and more environmentally benign reagents.

Principle and Reagents

This pathway involves a Baeyer-Villiger-type oxidation of the α-keto-amide moiety within the 5-methylisatin ring system. The isatin is treated with a peroxide-based oxidizing agent in an acidic solvent, which facilitates the insertion of an oxygen atom between the two carbonyl groups, leading to the formation of the isatoic anhydride ring.[10]

-

Key Reagents:

-

5-Methylisatin: The starting material, which must be synthesized or procured separately.

-

Hydrogen Peroxide (H₂O₂): A common and clean oxidizing agent. Urea-hydrogen peroxide complexes can also be used as a stable, solid source of H₂O₂.[10]

-

Acidic Solvent/Catalyst: The reaction is typically performed in glacial acetic acid or formic acid, which act as both the solvent and a catalyst to activate the peroxide.[11]

-

Visualization of the Alternative Pathway

Caption: Alternative synthesis via oxidation of 5-methylisatin.

Comparative Analysis of Synthesis Pathways

The choice of synthetic route depends on factors such as scale, available starting materials, safety infrastructure, and desired purity.

| Feature | Primary Pathway (Phosgenation) | Alternative Pathway (Isatin Oxidation) |

| Starting Material | 2-Amino-5-methylbenzoic acid | 5-Methylisatin |

| Key Reagents | Triphosgene, Aprotic Solvent | Hydrogen Peroxide, Acetic/Formic Acid |

| Typical Yield | Good to Excellent (>85%) | Moderate to Good (60-85%) |

| Advantages | High yield, well-established, reliable | Phosgene-free, uses safer reagents, "greener" approach[10] |

| Disadvantages | Uses a highly toxic (though manageable) reagent precursor | Requires synthesis of the isatin precursor, potentially lower yields |

Conclusion and Future Outlook

The synthesis of this compound is most reliably achieved through the phosgenation of 2-amino-5-methylbenzoic acid, with triphosgene serving as the modern standard for safety and efficiency. This method provides high yields and a straightforward protocol suitable for both laboratory and industrial scales. However, the inherent toxicity of phosgene-based reagents continues to drive research into alternative, greener pathways. The oxidation of 5-methylisatin represents a viable and important phosgene-free alternative that aligns with contemporary goals of sustainable chemical manufacturing. As the field advances, novel methods utilizing CO₂ as a C1 feedstock may become more prevalent, further reducing the reliance on hazardous reagents in the production of this critical chemical intermediate.[12]

References

- Wikipedia. (n.d.). Amino acid N-carboxyanhydride.

- Tran, T. V., et al. (2022). N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids. Green Chemistry. The Royal Society of Chemistry.

- American Chemical Society. (2021). Synthesis of α-Amino Acid N-Carboxyanhydrides. Organic Letters.

- National Center for Biotechnology Information. (2021). Synthesis of α-Amino Acid N-Carboxyanhydrides. PubMed.

- ResearchGate. (n.d.). Large-Scale Synthesis of α -Amino Acid- N -Carboxyanhydrides.

- SlideShare. (2007). A green synthesis of isatoic anhydrides from isatins with urea–hydrogen peroxide complex and ultrasound. Ultrasonics Sonochemistry, 14, 497–501.

- Sciencemadness Discussion Board. (2014). isatoic anhydride synthesis.

- National Institutes of Health. (n.d.). Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases.

- Guidechem. (n.d.). What are the applications and preparation methods of Isatoic Anhydride?.

- Google Patents. (n.d.). WO2015055447A1 - Process for preparing substituted isatoic acid anhydride compounds and derivatives thereof.

- Google Patents. (n.d.). US4316020A - Preparation of isatoic anhydrides.

- Chem-Impex. (n.d.). N-Methylisatoic anhydride.

- Biosynth. (n.d.). 2-Amino-5-methylbenzoic acid | 2941-78-8 | FA17633.

- Google Patents. (n.d.). CN103450107A - Method for preparing N-methyl isatoic anhydride.

- National Institutes of Health. (n.d.). 1-Methyl-4H-3,1-benzoxazine-2,4(1H)dione.

- CymitQuimica. (n.d.). 2-Amino-5-methylbenzoic acid.

- National Center for Biotechnology Information. (n.d.). Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro.

- Google Patents. (n.d.). JP5054291B2 - Process for producing polyisocyanates by adiabatic phosgenation of primary amines.

Sources

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-Methyl-4H-3,1-benzoxazine-2,4(1H)dione - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2015055447A1 - Process for preparing substituted isatoic acid anhydride compounds and derivatives thereof - Google Patents [patents.google.com]

- 6. JP5054291B2 - Process for producing polyisocyanates by adiabatic phosgenation of primary amines - Google Patents [patents.google.com]

- 7. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]

- 8. 2-Amino-5-methylbenzoic acid | 2941-78-8 | FA17633 [biosynth.com]

- 9. 2-Amino-5-methylbenzoic acid | CymitQuimica [cymitquimica.com]

- 10. A green synthesis of isatoic anhydrides from isatins with urea–hydrogen peroxide complex and ultrasound (ultrasonics sonochemistry 14 (2007) 497–501) | PDF [slideshare.net]

- 11. US4316020A - Preparation of isatoic anhydrides - Google Patents [patents.google.com]

- 12. pubs.rsc.org [pubs.rsc.org]

physicochemical properties of 5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione

An In-Depth Technical Guide to the Physicochemical Properties of 5-Methyl-2H-3,1-benzoxazin-2,4(1H)-dione

Abstract

This technical guide provides a comprehensive overview of the core , an important heterocyclic compound with applications in synthetic chemistry and drug discovery. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the compound's identity, physical characteristics, and spectral properties. Each property is discussed in the context of its experimental determination, with an emphasis on the rationale behind the chosen methodologies. This guide serves as a practical reference for the laboratory investigation of this and similar molecules.

Introduction and Chemical Identity

This compound, also known as 5-methylisatoic anhydride, is a derivative of isatoic anhydride.[1] Isatoic anhydrides are versatile reagents in organic synthesis, serving as precursors for a wide range of heterocyclic compounds, including quinazolinones and benzodiazepines, which are scaffolds of significant pharmacological interest.[2] The introduction of a methyl group at the 5-position of the aromatic ring can subtly yet significantly influence the molecule's electronic properties, reactivity, and ultimately its biological activity. A thorough understanding of its physicochemical properties is therefore paramount for its effective utilization in research and development.

The fundamental identifiers for this compound are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | 6-methyl-1H-3,1-benzoxazine-2,4-dione | [3] |

| Synonyms | 5-Methylisatoic anhydride | [1][4] |

| CAS Number | 4692-99-3 | [1][4] |

| Molecular Formula | C₉H₇NO₃ | [1] |

| Molecular Weight | 177.16 g/mol | [1] |

| Canonical SMILES | CC1=CC2=C(C=C1)NC(=O)OC2=O | [3] |

| InChI Key | IIXZSGIPOINDJO-UHFFFAOYSA-N | [3] |

Physical Properties and Their Determination

The physical state and properties such as melting point and solubility are critical parameters that influence a compound's handling, formulation, and bioavailability.

Physical State and Appearance

This compound is a solid at room temperature. The appearance of a related compound, N-methylisatoic anhydride, is described as brownish chunks or a pale yellow to yellow powder.[5][6]

Melting Point

The melting point is a crucial indicator of a compound's purity.[7] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities lead to a depression and broadening of this range.[8]

The determination of a melting point is a fundamental procedure in organic chemistry. The capillary method using a digital melting point apparatus is a standard and reliable technique.[10]

Principle: A small, finely powdered sample is heated in a capillary tube, and the temperature range from the first sign of melting to the complete liquefaction is observed.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground. The open end of a capillary tube is pressed into the powder. The tube is then inverted and gently tapped to pack the solid into the sealed end, to a height of 1-2 mm.[8][11]

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.[10]

-

Measurement:

-

A rapid heating rate is initially used to determine an approximate melting point.

-

The apparatus is allowed to cool, and a fresh sample is used for a more precise measurement.

-

The heating rate is slowed to approximately 2 °C/minute as the approximate melting point is approached.

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[11]

-

Causality: The slow heating rate near the melting point is critical to ensure thermal equilibrium between the sample, the heating block, and the thermometer, thereby providing an accurate measurement.

Figure 1: Workflow for Melting Point Determination.

Solubility

Solubility is a key determinant of a drug candidate's absorption and distribution. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[12]

Specific quantitative solubility data for this compound in various solvents is not extensively documented. However, a qualitative assessment can be performed, and a general protocol for quantitative determination is provided below.

The shake-flask method is a traditional and reliable technique for determining equilibrium solubility.[12]

Principle: An excess amount of the solid is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved solid in the supernatant is then determined.

Methodology:

-

System Preparation: An excess of this compound is added to a series of vials, each containing a known volume of a specific solvent (e.g., water, ethanol, DMSO, acetone).

-

Equilibration: The vials are sealed and agitated in a constant temperature shaker bath for a sufficient duration (typically 24-48 hours) to reach equilibrium. The presence of undissolved solid should be visually confirmed.[12][13]

-

Phase Separation: The suspension is allowed to settle, and the supernatant is carefully separated from the solid phase by filtration or centrifugation.[14]

-

Analysis: The concentration of the dissolved compound in the clear supernatant is quantified using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A calibration curve with known concentrations of the compound is used for accurate quantification.

-

Reporting: Solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Causality: Maintaining a constant temperature is crucial as solubility is temperature-dependent. Ensuring an excess of solid is present guarantees that the solution is saturated, which is the definition of equilibrium solubility.

Spectroscopic Properties

Spectroscopic techniques provide invaluable information about the molecular structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[15][16] While specific ¹H and ¹³C NMR spectra for this compound are not available in the provided search results, a general protocol for acquiring such data is outlined. For reference, the ¹H-NMR spectrum of the related N-methylisatoic anhydride is available.[17]

Principle: The sample is placed in a strong magnetic field and irradiated with radio waves, causing the excitation of atomic nuclei with non-zero spin. The resulting spectrum provides information about the chemical environment of each nucleus.[15]

Methodology:

-

Sample Preparation:

-

Data Acquisition:

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS).

Causality: The use of a deuterated solvent is essential to avoid large solvent signals that would overwhelm the analyte signals. Shimming the magnetic field is critical for obtaining high-resolution spectra with sharp peaks.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[20][21] While a specific IR spectrum for this compound is not provided, the expected characteristic absorptions can be predicted based on its structure and data from related compounds like isatoic anhydride.[22]

Expected Characteristic IR Absorptions:

-

N-H Stretch: A broad peak in the region of 3200-3400 cm⁻¹.

-

C-H Stretch (Aromatic and Methyl): Peaks around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (methyl).

-

C=O Stretch (Anhydride): Two strong absorption bands are expected for the cyclic anhydride carbonyl groups, typically in the regions of 1750-1850 cm⁻¹ and 1700-1800 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Principle: The sample is deposited as a thin film on an IR-transparent salt plate, and the absorption of infrared radiation is measured.[23]

Methodology:

-

Sample Preparation: A small amount of this compound is dissolved in a volatile organic solvent (e.g., acetone or methylene chloride).[23]

-

Film Deposition: A drop of the solution is placed onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[23]

-

Solvent Evaporation: The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.

-

Data Acquisition: The salt plate is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. A background spectrum of the clean salt plate is typically acquired first and subtracted from the sample spectrum.[20]

Causality: The use of salt plates is necessary because they are transparent to infrared radiation in the mid-IR region.[24] Preparing a thin film minimizes light scattering and ensures that the absorption is not too intense, allowing for a well-resolved spectrum.

Figure 2: Workflow for IR Spectroscopy (Thin Solid Film Method).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[25][26][27] It provides information about the molecular weight and elemental composition of a compound.

Predicted mass spectrometry data for this compound indicates a monoisotopic mass of 177.04259 Da.[3] The predicted m/z for the protonated molecule [M+H]⁺ is 178.04987.[3]

Principle: The sample is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are separated based on their m/z ratio and detected.[28][29]

Methodology:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized under high vacuum.[28]

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons, which knocks an electron off a molecule to form a molecular ion (a radical cation, M⁺•).[28][29]

-

Fragmentation: The molecular ion, being high in energy, often fragments into smaller, more stable ions and neutral fragments.

-

Acceleration: The positively charged ions are accelerated by an electric field.[26]

-

Deflection: The accelerated ions enter a magnetic field, which deflects them in a curved path. The degree of deflection depends on the m/z ratio; lighter ions are deflected more than heavier ions.[26]

-

Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.[28]

Causality: The high vacuum environment is essential to prevent ions from colliding with other molecules. The fragmentation pattern is often characteristic of the molecule's structure and can be used for structural elucidation.

Chemical Properties

pKa

The pKa value is a measure of the acidity of a compound. There is no specific experimentally determined pKa value for this compound in the available literature. The N-H proton is expected to be weakly acidic.

Stability

Isatoic anhydrides are susceptible to hydrolysis, which opens the heterocyclic ring to form the corresponding anthranilic acid derivative and release carbon dioxide.[30] Therefore, this compound should be protected from moisture to prevent degradation. Stability studies are crucial in drug development to establish a product's shelf-life and storage conditions.[18] Such studies would typically involve exposing the compound to various conditions of temperature, humidity, and light over time and monitoring its purity and degradation products by HPLC.

Conclusion

References

-

University of Colorado Boulder. (n.d.). Melting point determination. Organic Chemistry at CU Boulder. Retrieved January 2, 2026, from [Link]

-

Al-Dahhan, W. H. (2021, September 19). experiment (1) determination of melting points. SlideShare. Retrieved January 2, 2026, from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved January 2, 2026, from [Link]

-

BYJU'S. (n.d.). IR (infrared) spectroscopy. Retrieved January 2, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved January 2, 2026, from [Link]

-

Kintek Solution. (n.d.). How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques. Retrieved January 2, 2026, from [Link]

-

Gable, K. (n.d.). Mass Spectrometry: The Experiment. Oregon State University. Retrieved January 2, 2026, from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved January 2, 2026, from [Link]

-

Slideshare. (n.d.). Solubility & Method for determination of solubility. Retrieved January 2, 2026, from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Science in Motion. Retrieved January 2, 2026, from [Link]

-

HSC Chemistry. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. Retrieved January 2, 2026, from [Link]

-

Landrie, C. L. (n.d.). Experiment 1: Melting-point Determinations. Retrieved January 2, 2026, from [Link]

-

eCampusOntario Pressbooks. (n.d.). 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved January 2, 2026, from [Link]

-

Quora. (2021, December 12). How do you determine the solubility of a solid?. Retrieved January 2, 2026, from [Link]

-

Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes. Retrieved January 2, 2026, from [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. Department of Chemistry. Retrieved January 2, 2026, from [Link]

-

University of California, Irvine. (n.d.). Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule. Retrieved January 2, 2026, from [Link]

-

Royal Society of Chemistry. (2018, September 28). Chapter 5: Acquiring 1 H and 13 C Spectra. Retrieved January 2, 2026, from [Link]

-

Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved January 2, 2026, from [Link]

-

Martinez, R., et al. (n.d.). Improved Method for Microwave-Assisted Synthesis of Benzodiazepine-2,5-diones from Isatoic Anhydrides Mediated by Glacial Acetic Acid - Supplementary Information. Retrieved January 2, 2026, from [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved January 2, 2026, from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 2, 2026, from [Link]

-

ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved January 2, 2026, from [Link]

-

European Union. (2021, February 15). STANDARD OPERATING PROCEDURE for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). 5-methylisatoic anhydride. Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). N-Methylisatoic anhydride. Retrieved January 2, 2026, from [Link]

-

ACS Publications. (n.d.). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry. Retrieved January 2, 2026, from [Link]

-

ResearchGate. (2025, August 6). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved January 2, 2026, from [Link]

-

PubMed Central. (n.d.). Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. Retrieved January 2, 2026, from [Link]

-

University of Massachusetts. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 2, 2026, from [Link]

- Google Patents. (n.d.). WO2015163952A1 - Isatoic anhydride derivatives and applications thereof.

-

ResearchGate. (2009, February 6). (PDF) Preparation of isatoic anhydride from phthalimide. Retrieved January 2, 2026, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - 5-methylisatoic anhydride (C9H7NO3) [pubchemlite.lcsb.uni.lu]

- 4. 5-Methylisatoic anhydride | CymitQuimica [cymitquimica.com]

- 5. echemi.com [echemi.com]

- 6. chemimpex.com [chemimpex.com]

- 7. athabascau.ca [athabascau.ca]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. 63480-11-5 CAS MSDS (4-METHYL-ISATOIC ANHYDRIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. pennwest.edu [pennwest.edu]

- 11. byjus.com [byjus.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chem.latech.edu [chem.latech.edu]

- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 17. tcichemicals.com [tcichemicals.com]

- 18. books.rsc.org [books.rsc.org]

- 19. chem.uiowa.edu [chem.uiowa.edu]

- 20. byjus.com [byjus.com]

- 21. uanlch.vscht.cz [uanlch.vscht.cz]

- 22. Isatoic Anhydride(118-48-9) IR Spectrum [m.chemicalbook.com]

- 23. orgchemboulder.com [orgchemboulder.com]

- 24. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 25. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

- 26. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 27. fiveable.me [fiveable.me]

- 28. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 29. Mass Spectrometry [www2.chemistry.msu.edu]

- 30. WO2015163952A1 - Isatoic anhydride derivatives and applications thereof - Google Patents [patents.google.com]

5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione CAS number and structure

An In-depth Technical Guide to 5-Methylisatoic Anhydride: A Key Intermediate in Modern Synthesis

Introduction

5-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione, more commonly known in the scientific community as 5-Methylisatoic Anhydride, is a heterocyclic organic compound derived from anthranilic acid. As a member of the isatoic anhydride family, it serves as a highly versatile and valuable building block in organic synthesis. Its unique reactivity profile, characterized by a stable, storable structure that readily undergoes ring-opening reactions with a variety of nucleophiles, has positioned it as a critical intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, applications, and handling protocols for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

Correctly identifying the molecule is the first step in any scientific endeavor. 5-Methylisatoic Anhydride is structurally an anhydride of an N-carboxyanthranilic acid derivative. The methyl group at the 5-position of the benzoxazine ring distinguishes it from the parent isatoic anhydride, subtly influencing its solubility and reactivity.

The key physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 4692-99-3 | [3] |

| Molecular Formula | C₉H₇NO₃ | [3] |

| Molecular Weight | 177.16 g/mol | [3] |

| IUPAC Name | 5-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione | |

| Common Synonyms | 5-Methylisatoic Anhydride, 6-Methyl-1H-3,1-benzoxazine-2,4-dione | [4] |

| Appearance | Solid, powder or chunks | [5] |

| Melting Point | >236 °C (with decomposition) | [6] |

| SMILES | CC1=CC2=C(C=C1)NC(=O)OC2=O | [4] |

| InChI Key | IIXZSGIPOINDJO-UHFFFAOYSA-N | [4] |

Synthesis and Mechanism

The synthesis of isatoic anhydrides generally involves the cyclization of a corresponding anthranilic acid derivative. A robust and common method is the reaction of the parent anthranilic acid with phosgene or a phosgene equivalent, such as triphosgene.[2][7]

Causality in Synthesis:

The choice of a phosgene-based reagent is critical. Phosgene acts as a carbonylating agent, effectively bridging the amino group and the carboxylic acid of the anthranilic acid precursor to form the six-membered heterocyclic ring. Triphosgene is often preferred in modern laboratory settings over phosgene gas due to its solid state, which makes it significantly safer and easier to handle, while still generating phosgene in situ. The reaction is typically performed in an inert aprotic solvent, like dichloromethane or toluene, to prevent hydrolysis of the reagents and the final product.[7]

General Synthesis Workflow Diagram

Caption: General workflow for the synthesis of 5-Methylisatoic Anhydride.

Detailed Experimental Protocol (Representative)

This protocol is a representative example based on established methods for analogous compounds.[7]

-

Preparation: In a three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, suspend 2-amino-6-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the suspension to 0-5 °C using an ice bath. Rationale: This is an exothermic reaction, and low temperature helps control the reaction rate and minimize side products.

-

Reagent Addition: Slowly add a solution of triphosgene (approx. 0.4 eq) in anhydrous DCM to the cooled suspension over 30-60 minutes. Maintain the internal temperature below 10 °C. Rationale: Slow addition is crucial for safety and selectivity, preventing a rapid exotherm and decomposition.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LCMS until the starting material is consumed.

-

Quenching & Workup: Carefully pour the reaction mixture into cold water to quench any unreacted triphosgene. Separate the organic layer.

-

Purification: Wash the organic phase sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: The resulting crude solid is typically purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield pure 5-methylisatoic anhydride.

Reactivity Profile: The Masked Isocyanate

The synthetic utility of 5-methylisatoic anhydride stems from its predictable reactivity with nucleophiles. The molecule can be considered a "masked isocyanate," as its reaction with nucleophiles results in the formation of products that would be expected from the corresponding isocyanate, but with the significant advantage of being a more stable and less hazardous starting material.[8]

The reaction proceeds via nucleophilic acyl substitution, typically at the more electrophilic C4 carbonyl (the one adjacent to the ester oxygen).[8][9] The attacking nucleophile opens the anhydride ring, forming a transient carbamic acid intermediate which readily decarboxylates (loses CO₂) to yield the final product.[2][10]

General Reactivity Diagram

Caption: Reactivity of 5-Methylisatoic Anhydride with common nucleophiles.

Applications in Drug Development and Research

The predictable reactivity of isatoic anhydrides makes them invaluable in constructing molecular scaffolds of pharmaceutical interest.

-

Heterocyclic Synthesis: They are key precursors for synthesizing quinazolinones and benzodiazepines, privileged structures in medicinal chemistry found in drugs with hypnotic, sedative, and anticonvulsant properties.[2]

-

Combinatorial Chemistry: The reaction with amines is particularly robust, allowing for the rapid generation of large libraries of N-substituted anthranilamides. These libraries can be screened for biological activity, accelerating the hit-to-lead process in drug discovery.

-

Agrochemicals: The related N-methylisatoic anhydride is a known intermediate in the synthesis of the herbicide bentazone, highlighting the broader utility of this chemical class in agrochemical development.[7]

-

Biochemical Probes: N-methylisatoic anhydride (NMIA), a closely related analog, is widely used in a technique called SHAPE (Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension) to probe RNA secondary structures.[5] This demonstrates the potential for developing specialized research tools from this core scaffold.

Safety and Handling

As with any laboratory chemical, proper handling of 5-methylisatoic anhydride is essential. Safety data for closely related compounds provides a strong basis for its handling protocols.[11][12]

-

Hazards Identification:

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][13]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[14]

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes.[11] Wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly closed container in a cool, dry place.[11] The compound is sensitive to moisture and will hydrolyze upon contact with water.[11][15]

-

Conclusion

5-Methyl-2H-3,1-benzoxazin-2,4(1H)-dione is more than just a chemical compound; it is an enabling tool for innovation in chemistry. Its stability, coupled with a predictable and high-yielding reactivity profile, makes it an ideal intermediate for constructing complex molecules. For researchers in drug discovery and materials science, a thorough understanding of its properties and reactivity is key to unlocking its full potential in creating novel and impactful chemical entities.

References

-

Staiger, R. P., & Wagner, E. C. (1953). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry. Available at: [Link]

-

NIST. (n.d.). 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl-. NIST WebBook. Retrieved from [Link]

- Bayer AG. (1982). Preparation of isatoic anhydrides. Google Patents.

-

PubChem. (n.d.). 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl-6-nitro-. PubChem. Retrieved from [Link]

-

Grout, R. J., & Partridge, M. W. (1982). Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

PubChemLite. (n.d.). 5-methylisatoic anhydride (C9H7NO3). PubChemLite. Retrieved from [Link]

-

Janza, B. (2017). What is the mechanism of addition of glycine into 5-chloro-N-methylisatoic anhydride? Chemistry Stack Exchange. Retrieved from [Link]

- Shanxi Jiahe Plant Chemical Co Ltd. (2013). Method for preparing N-methyl isatoic anhydride. Google Patents.

-

Wikipedia. (n.d.). Isatoic anhydride. Wikipedia. Retrieved from [Link]

-

ChemBK. (n.d.). 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-chloro-8-methyl-. ChemBK. Retrieved from [Link]

-

Chemsrc. (n.d.). 5-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione Price. Chemsrc.com. Retrieved from [Link]

-

PubChem. (n.d.). N-Methylisatoic anhydride. PubChem. Retrieved from [Link]

-

jOeCHEM. (2019). Attacking Acid Anhydrides with Hard & Soft Nucleophiles. YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Isatoic anhydride - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - 5-methylisatoic anhydride (C9H7NO3) [pubchemlite.lcsb.uni.lu]

- 5. N-methylisatoic anhydride | 10328-92-4 [chemicalbook.com]

- 6. US4316020A - Preparation of isatoic anhydrides - Google Patents [patents.google.com]

- 7. CN103450107A - Method for preparing N-methyl isatoic anhydride - Google Patents [patents.google.com]

- 8. Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. myttex.net [myttex.net]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. 4H-3,1-Benzoxazine-2,4(1H)-dione(118-48-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 12. N-Methylisatoic anhydride | C9H7NO3 | CID 25160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. labproinc.com [labproinc.com]

The Ascendant Therapeutic Potential of 5-Methyl-2H-3,1-benzoxazin-2,4(1H)-dione Derivatives: A Technical Guide for Drug Discovery

Abstract

The quest for novel therapeutic agents has led researchers to explore a diverse array of chemical scaffolds. Among these, the benzoxazinone core, and specifically its 5-methyl substituted derivatives, has emerged as a promising platform for the development of new drugs. This technical guide provides an in-depth exploration of the biological activities of 5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the synthesis, mechanisms of action, and structure-activity relationships of these compounds across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This guide aims to be a comprehensive resource, amalgamating current knowledge and providing a forward-looking perspective on the potential of this versatile chemical entity.

Introduction: The Benzoxazinone Scaffold - A Privileged Structure in Medicinal Chemistry

Benzoxazinone derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their wide spectrum of biological activities.[1][2] The inherent structural features of the benzoxazinone ring system, including its planarity and ability to participate in various non-covalent interactions, make it an ideal scaffold for the design of potent and selective therapeutic agents.[2] The introduction of a methyl group at the 5-position of the 2H-3,1-benzoxazin-2,4(1H)-dione core can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby modulating its biological activity and pharmacokinetic profile.

The primary synthetic precursor for these derivatives is 5-methylisatoic anhydride, a readily available and versatile starting material.[3][4] The reactivity of the anhydride allows for the introduction of a wide range of substituents, enabling the creation of diverse chemical libraries for biological screening.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically commences with 5-methylisatoic anhydride. The anhydride ring is susceptible to nucleophilic attack, providing a convenient handle for derivatization.

General Synthetic Protocol:

A common synthetic route involves the reaction of 5-methylisatoic anhydride with various nucleophiles, such as amines or hydrazides, leading to the opening of the anhydride ring and the formation of an intermediate, which can then be cyclized to the desired benzoxazinone derivative. For instance, the reaction with N-phthaloylglycine followed by cyclization using an agent like cyanuric chloride can yield specific derivatives.[5]

Experimental Protocol: Synthesis of a this compound Derivative

-

Reaction Setup: In a round-bottom flask, dissolve 5-methylisatoic anhydride (1 equivalent) in a suitable anhydrous solvent (e.g., chloroform, toluene).

-

Nucleophilic Addition: Add the desired nucleophile (e.g., a primary amine or hydrazine, 1.1 equivalents) to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC).

-

Cyclization: Upon completion of the initial reaction, add a cyclizing agent (e.g., acetic anhydride, thionyl chloride) to promote the formation of the benzoxazinone ring.

-

Work-up and Purification: After the reaction is complete, quench the reaction mixture, extract the product with an organic solvent, and purify it using column chromatography or recrystallization.

-

Characterization: Confirm the structure of the synthesized derivative using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Anticancer Activity: Targeting the Engines of Malignancy

Benzoxazinone derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[6][7][8]

Mechanism of Action

Several studies have elucidated the anticancer mechanisms of benzoxazinone derivatives, which include:

-

Induction of Apoptosis: Certain derivatives have been shown to trigger programmed cell death in cancer cells by activating key apoptotic proteins like p53 and caspases.[9]

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at different phases.[9]

-

Enzyme Inhibition: Benzoxazinones can inhibit the activity of crucial enzymes involved in cancer progression, such as DNA topoisomerases.[9]

-

Targeting G-quadruplex DNA: Some derivatives have been found to stabilize G-quadruplex structures in the promoter regions of oncogenes like c-Myc, leading to the downregulation of their expression.[10]

Structure-Activity Relationship (SAR)

The anticancer activity of benzoxazinone derivatives is highly dependent on the nature and position of the substituents. For instance, the presence of a free amino group has been identified as a common feature in several active derivatives.[9] Further SAR studies are crucial to optimize the potency and selectivity of these compounds.

In Vitro Anticancer Activity Data

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Paeonol-benzoxazinone-triazole conjugate | NCI-H1299 (Lung Cancer) | 13.36 | [11] |

| Paeonol-benzoxazinone-triazole conjugate | HeLa (Cervical Cancer) | 19.73 | [11] |

| 2H-benzo[b][10][12]oxazin-3(4H)-one-triazole conjugate 14b | A549 (Lung Cancer) | 7.59 | [6][7] |

| 2H-benzo[b][10][12]oxazin-3(4H)-one-triazole conjugate 14c | A549 (Lung Cancer) | 18.52 | [6][7] |

Antimicrobial Activity: A New Frontier in Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Benzoxazinone derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity.[1][13]

Mechanism of Action

The precise antimicrobial mechanism of benzoxazinones is still under investigation, but it is believed to involve the disruption of microbial cell membranes and the inhibition of essential enzymes. The 1,4-benzoxazin-3-one backbone is considered a potential scaffold for designing new antimicrobial compounds.[13]

In Vitro Antimicrobial Activity Data

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Synthetic 1,4-benzoxazin-3-one derivative | Candida albicans | 6.25 | [13] |

| Synthetic 1,4-benzoxazin-3-one derivative | Staphylococcus aureus | 16 | [13] |

| Synthetic 1,4-benzoxazin-3-one derivative | Escherichia coli | 16 | [13] |

| 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one (Compound 7) | Various Bacteria | 43.3–86.7 (µM) | [14] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform a serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate at the appropriate temperature and time for the test microorganism.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Benzoxazinone derivatives have shown promise as anti-inflammatory agents.[15][16]

Mechanism of Action

The anti-inflammatory effects of benzoxazinone derivatives are attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines. Some derivatives have been shown to act by activating the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular response to oxidative stress and inflammation.[16]

Conclusion and Future Perspectives

Derivatives of this compound represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with their synthetic accessibility, make them attractive candidates for further investigation. Future research should focus on:

-

Expansion of Chemical Libraries: Synthesizing a broader range of derivatives to explore the structure-activity relationships more comprehensively.

-

Elucidation of Mechanisms of Action: Conducting detailed mechanistic studies to identify the specific molecular targets of these compounds.

-

In Vivo Efficacy and Safety Studies: Evaluating the most promising candidates in preclinical animal models to assess their therapeutic potential and safety profiles.

-

Optimization of Pharmacokinetic Properties: Modifying the chemical structure to improve drug-like properties such as solubility, stability, and bioavailability.

By pursuing these avenues of research, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of new and effective treatments for a wide range of diseases.

References

-

Cao, S., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 259, 118252. [Link]

-

El Hamaky, M. A., et al. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][10][12]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers in Chemistry. [Link]

-

El Hamaky, M. A., et al. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][10][12]oxazin-3(4H). National Institutes of Health. [Link]

-

Krois, D., et al. (2021). Plant-derived benzoxazinoids act as antibiotics and shape bacterial communities. bioRxiv. [Link]

-

Abdel-Aziz, M., et al. (2021). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. Molecules, 26(15), 4488. [Link]

-

Dickschat, J. S., et al. (2018). Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. Phytochemistry, 155, 109-121. [Link]

-

Staiger, R. P., & Wagner, E. C. (1953). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry, 18(11), 1427-1434. [Link]

-

Ahmad, I., et al. (2022). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Journal of Pharmaceutical Research International, 34(46B), 33-48. [Link]

-

Zajdel, P., et al. (1999). Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. Archiv der Pharmazie, 332(11), 373-379. [Link]

-

Al-Hourani, B. J., et al. (2022). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Molecules, 27(19), 6649. [Link]

-

Cilibrizzi, A., et al. (2019). Design, synthesis and antimycobacterial activity of benzoxazinone derivatives and open-ring analogues: Preliminary data and computational analysis. Bioorganic & Medicinal Chemistry, 27(17), 3847-3858. [Link]

-

Chemistry Stack Exchange. (2017). What is the mechanism of addition of glycine into 5-chloro-N-methylisatoic anhydride? [Link]

-

Khan, K. M., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry, 71, 139-147. [Link]

-

El-Gamal, M. I., et al. (2021). Design, synthesis, biological evaluation and in silico studies of novel 1,2,3-triazole linked benzoxazine-2,4-dione conjugates as potent antimicrobial, antioxidant and anti-inflammatory agents. Arabian Journal of Chemistry, 14(3), 102983. [Link]

-

Ellouz, M., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[10][12]-Benzoxazin-3-one and Their Inhibitory Effe. Semantic Scholar. [Link]

-

Yang, T., et al. (2020). Design, synthesis, and antitumor activity of novel paeonol derivatives containing the 1,4-benzoxazinone and 1,2,3-triazole moieties. Journal of Heterocyclic Chemistry, 57(5), 2246-2257. [Link]

-

Nemecek, P., et al. (2021). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules, 26(11), 3196. [Link]

-

Gökhan-Kelekçi, N., et al. (2007). Synthesis, analgesic and antiinflammatory properties of certain 5-/6-acyl-3-(4-substituted-1-piperazinylmethyl)-2-benzoxazolinones derivatives. Arzneimittelforschung, 57(10), 647-657. [Link]

-

National Institutes of Health. (n.d.). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). [Link]

-

Gilbert, A. M., et al. (2015). Structure–activity relationships of 1,5-dihydro-2H-benzo[b][10][12]diazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi. MedChemComm, 6(10), 1839-1844. [Link]

-

Panico, A., et al. (2019). 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 24(16), 2911. [Link]

-

Li, Y., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry. [Link]

-

Tsemeugne, J., et al. (2022). Synthesis and anticancer activity evaluation of some new 1,2,3,5-tetrazine derivatives attached to benzothiazole moiety. ARKIVOC, 2022(9), 1-14. [Link]

-

Kumar, A., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(10), 2289. [Link]

-

Al-Rawi, J. M. A., & Al-Azzawi, A. M. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(5), 333-339. [Link]

-

PubChem. (n.d.). 5-methylisatoic anhydride. [Link]

-

ResearchGate. (n.d.). Design, synthesis, and structure–activity relationships of dihydrofuran-2-one and dihydropyrrol-2-one derivatives as novel benzoxazin-3-one-based mineralocorticoid receptor antagonists. [Link]

-

Idrissi, A., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[10][12]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3058. [Link]

-

ResearchGate. (n.d.). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. [Link]

-

MDPI. (n.d.). (Z)-8-Hydroxy-6-(2-hydroxyphenyl)-9-(4-methylbenzoyl)-2-(((E)-2-oxoindolin-3-ylidene)hydrazineylidene)-1-thia-3,6-diazaspiro[4.4]non-8-ene-4,7-dione. [Link]

-

Zaleska, M. M., et al. (2014). Synthesis of 3,5-Isoxazolidinediones and 1H-2,3-Benzoxazine-1,4(3H)-diones from Aliphatic Oximes and Dicarboxylic Acid Chlorides. The Journal of Organic Chemistry, 79(17), 8315-8321. [Link]

-

Wujec, M., & Paneth, A. (2024). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Molecules, 29(11), 2588. [Link]

-

Paneth, A., et al. (2021). Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. International Journal of Molecular Sciences, 22(19), 10738. [Link]

-

MDPI. (n.d.). Design, Synthesis and Antimicrobial Properties of New Tetracyclic Quinobenzothiazine Derivatives. [Link]

Sources

- 1. ikm.org.my [ikm.org.my]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - 5-methylisatoic anhydride (C9H7NO3) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells [frontiersin.org]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis, analgesic and antiinflammatory properties of certain 5-/6-acyl-3-(4-substituted-1-piperazinylmethyl)-2-benzoxazolinones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione

Introduction

5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione, also known as 5-methylisatoic anhydride, is a valuable heterocyclic compound and a key intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. Its utility stems from the reactive anhydride functionality, which allows for facile ring-opening reactions with various nucleophiles. For researchers, scientists, and drug development professionals, a thorough understanding of its structural and electronic properties is paramount for its effective utilization. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide emphasizes the "why" behind the data, offering insights into the causal relationships between molecular structure and spectral features, thereby ensuring a robust and reliable characterization of this important synthetic building block.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the IUPAC name 6-methyl-1H-3,1-benzoxazine-2,4-dione, is characterized by a bicyclic system comprising a benzene ring fused to a dione-containing heterocyclic ring. The methyl group at the 5-position (or 6-position by IUPAC nomenclature) is a key feature influencing its electronic environment and, consequently, its spectroscopic signatures.

// Atom nodes N1 [label="N1", pos="0,0.5!"]; C2 [label="C2", pos="-1.2,0.5!"]; O3 [label="O3", pos="-1.8,-0.5!"]; C4 [label="C4", pos="-0.8,-1.2!"]; C4a [label="C4a", pos="0.3,-0.5!"]; C5 [label="C5", pos="1.5,-0.8!"]; C6 [label="C6", pos="2.2,0!"]; C7 [label="C7", pos="1.5,0.8!"]; C8 [label="C8", pos="0.3,1.2!"]; C8a [label="C8a", pos="-0.3,1.2!"]; // This is an incorrect representation, C8a is the same as N1-C8 bond O2 [label="O", pos="-1.8,1.2!"]; O4 [label="O", pos="-1,-2!"]; C_Me [label="C", pos="3.2,0!"]; H_Me1 [label="H", pos="3.5,0.5!"]; H_Me2 [label="H", pos="3.5,-0.5!"]; H_Me3 [label="H", pos="3.8,0!"]; H_N [label="H", pos="0,0.8!"]; H5 [label="H", pos="1.8,-1.3!"]; H7 [label="H", pos="1.8,1.3!"]; H8 [label="H", pos="-0.2,1.7!"];

// Bonds N1 -- C2; C2 -- O3; O3 -- C4; C4 -- C4a; C4a -- N1; C4a -- C5; C5 -- C6; C6 -- C7; C7 -- C8a; C8a -- N1; C2 -- O2 [style=double]; C4 -- O4 [style=double]; C5 -- H5; C6 -- C_Me; C_Me -- H_Me1; C_Me -- H_Me2; C_Me -- H_Me3; C7 -- H7; C8a -- H8; N1 -- H_N;

// Aromatic ring representation edge [style=invis]; C4a -- C5 -- C6 -- C7 -- C8a -- C4a; }

Caption: Molecular Structure of this compound¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The expected ¹H NMR spectrum of this compound in a suitable solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons, the N-H proton, and the methyl protons.

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | br s | 1H | N1-H |

| ~7.8 - 7.9 | d | 1H | H7 |

| ~7.1 - 7.2 | d | 1H | H5 |

| ~7.0 - 7.1 | s | 1H | H8 |

| ~2.3 - 2.4 | s | 3H | C6-CH₃ |

Interpretation and Rationale:

-

N-H Proton: The proton attached to the nitrogen atom is expected to appear as a broad singlet at a downfield chemical shift (δ 11.0-12.0 ppm). This is due to its acidic nature and the potential for hydrogen bonding with the solvent or other molecules. Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and chemical exchange.

-

Aromatic Protons: The three protons on the benzene ring will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted system.

-

H7: This proton is ortho to the electron-withdrawing carbonyl group and is expected to be the most deshielded of the aromatic protons, appearing as a doublet.

-

H5: This proton is ortho to the methyl group and will also appear as a doublet, likely at a slightly more upfield position compared to H7.

-

H8: This proton is situated between the nitrogen and the methyl-substituted carbon and is expected to appear as a singlet or a narrowly split doublet.

-

-

Methyl Protons: The three protons of the methyl group are chemically equivalent and will therefore appear as a sharp singlet at a characteristic upfield chemical shift (δ 2.3-2.4 ppm).

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The expected ¹³C NMR spectrum of this compound will show distinct signals for each of the nine carbon atoms in the molecule.

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~163 - 165 | C4 (C=O) |

| ~148 - 150 | C2 (C=O) |

| ~140 - 142 | C8a |

| ~138 - 140 | C6 |

| ~135 - 137 | C7 |

| ~125 - 127 | C5 |

| ~116 - 118 | C8 |

| ~114 - 116 | C4a |

| ~20 - 22 | C6-CH₃ |

Interpretation and Rationale:

-

Carbonyl Carbons: The two carbonyl carbons (C2 and C4) are expected to be the most downfield signals in the spectrum due to the strong deshielding effect of the attached oxygen atoms. The anhydride carbonyl (C4) is typically slightly more downfield than the carbamate carbonyl (C2).

-

Aromatic Carbons: The six aromatic carbons will appear in the region of δ 110-145 ppm. The carbons attached to heteroatoms (C8a and C4a) will be at the downfield end of this range. The methyl-substituted carbon (C6) will also be downfield. The remaining aromatic carbons (C5, C7, and C8) will have chemical shifts determined by the combined electronic effects of the substituents.

-

Methyl Carbon: The methyl carbon will appear at a characteristic upfield chemical shift (δ 20-22 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to be dominated by strong absorptions from the carbonyl groups and the N-H bond.

Expected IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3100 | Medium, Broad | N-H Stretch |

| ~1775 - 1755 | Strong | Asymmetric C=O Stretch (Anhydride) |

| ~1730 - 1710 | Strong | Symmetric C=O Stretch (Anhydride) |

| ~1610 - 1590 | Medium | C=C Aromatic Stretch |

| ~1250 - 1200 | Strong | C-O Stretch |

Interpretation and Rationale:

-

N-H Stretch: A broad absorption in the region of 3300-3100 cm⁻¹ is characteristic of the N-H stretching vibration, with the broadening due to hydrogen bonding.

-

Carbonyl Stretches: The most prominent features in the IR spectrum will be the two strong carbonyl stretching bands of the cyclic anhydride. Cyclic anhydrides typically show two C=O stretching bands due to symmetric and asymmetric stretching modes.[1] The higher frequency band corresponds to the asymmetric stretch, while the lower frequency band is due to the symmetric stretch.[1]

-

Aromatic C=C Stretch: Medium intensity bands in the 1610-1590 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the aromatic ring.

-

C-O Stretch: A strong absorption band in the 1250-1200 cm⁻¹ region is expected for the C-O stretching vibration of the anhydride functionality.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The molecular formula of this compound is C₉H₇NO₃, with a molecular weight of 177.16 g/mol .[2]

Expected Mass Spectrometry Data:

| m/z | Possible Fragment |

| 177 | [M]⁺ (Molecular Ion) |

| 133 | [M - CO₂]⁺ |

| 105 | [M - CO₂ - CO]⁺ |

| 77 | [C₆H₅]⁺ |

Interpretation of Fragmentation Pattern:

The fragmentation of this compound upon electron impact ionization is expected to proceed through characteristic pathways for isatoic anhydrides.

M [label="[C₉H₇NO₃]⁺˙\nm/z = 177", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1 [label="[C₈H₇NO]⁺˙\nm/z = 133"]; F2 [label="[C₇H₇N]⁺˙\nm/z = 105"]; F3 [label="[C₆H₅]⁺\nm/z = 77"];

M -> F1 [label="- CO₂"]; F1 -> F2 [label="- CO"]; F2 -> F3 [label="- HCN"]; }

Caption: Proposed Mass Spectrometry Fragmentation Pathway-

Molecular Ion Peak ([M]⁺): The mass spectrum should show a clear molecular ion peak at m/z = 177, corresponding to the intact molecule with one electron removed.

-

Loss of Carbon Dioxide ([M - CO₂]⁺): A primary fragmentation pathway for isatoic anhydrides is the loss of a molecule of carbon dioxide (CO₂) from the anhydride moiety. This would result in a fragment ion at m/z = 133.

-

Loss of Carbon Monoxide ([M - CO₂ - CO]⁺): The fragment at m/z = 133 can further lose a molecule of carbon monoxide (CO), leading to a fragment at m/z = 105.

-

Formation of Phenyl Cation ([C₆H₅]⁺): Subsequent fragmentation of the m/z = 105 ion, likely through the loss of HCN, could lead to the formation of a phenyl-type cation, though the peak at m/z = 77 corresponding to the unsubstituted phenyl cation might be less prominent due to the methyl group.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following experimental protocols are recommended.

1. NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Set the spectral width to cover the range of 0-15 ppm.

-

Use a relaxation delay of at least 2 seconds to ensure quantitative integration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required (typically 1024 or more) due to the low natural abundance of ¹³C.

-

Set the spectral width to cover the range of 0-200 ppm.

-

2. IR Spectroscopy Protocol:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.

-

3. Mass Spectrometry Protocol:

-

Instrument: A mass spectrometer equipped with an Electron Ionization (EI) source.

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Acquisition:

-

Use a standard EI energy of 70 eV.

-

Scan a mass range of m/z 40-300 to ensure detection of the molecular ion and significant fragments.

-

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and Mass Spectrometry provides a detailed and unambiguous confirmation of its molecular structure. The interplay of the aromatic ring, the methyl substituent, and the heterocyclic dione functionality gives rise to a unique set of spectral data. By understanding the principles behind the chemical shifts, vibrational frequencies, and fragmentation patterns, researchers can confidently identify and assess the purity of this versatile synthetic intermediate, thereby facilitating its application in the development of novel chemical entities.

References

-

Azizoglu, A., et al. (2021). Spectroscopic, Structural, Aromaticity and Electronic Properties of Isatoic Anhydride - Experimental and Theoretical Investigations. Indian Journal of Pure & Applied Physics, 59(6), 437-446. Available at: [Link]

-

PubChem. (n.d.). 5-methylisatoic anhydride. National Center for Biotechnology Information. Retrieved from: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Smith, B. C. (2018). The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy Online. Available at: [Link]

Sources

An In-depth Technical Guide to the Formation of 5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione

This guide provides a comprehensive overview of the synthetic pathway and reaction mechanism for the formation of 5-methyl-2H-3,1-benzoxazin-2,4(1H)-dione, a key heterocyclic scaffold in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies.

Introduction: The Significance of the Benzoxazinedione Core

The 2H-3,1-benzoxazin-2,4(1H)-dione ring system, commonly known as isatoic anhydride, is a privileged structure in organic synthesis. Its unique chemical reactivity makes it a versatile precursor for a wide array of more complex heterocyclic compounds, including quinazolinones, benzodiazepines, and other pharmacologically active agents.[1][2] The methyl-substituted analog, this compound, serves as a crucial intermediate in the synthesis of targeted therapeutic molecules. Understanding its formation is paramount for the efficient and controlled synthesis of novel drug candidates.

Primary Synthetic Route: Phosgenation of 2-amino-5-methylbenzoic Acid